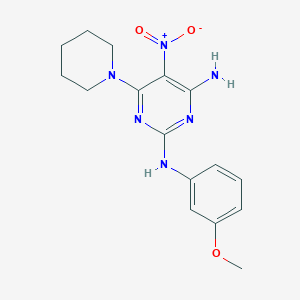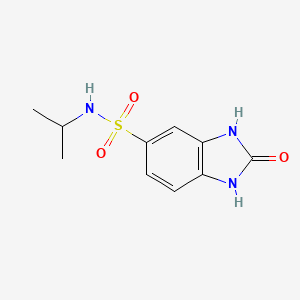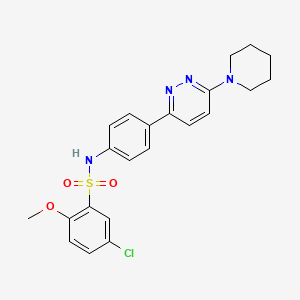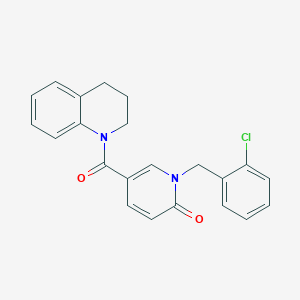
N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl, nitro, and piperidinyl groups. Common reagents used in these reactions include aniline derivatives, nitro compounds, and piperidine. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or DMSO.
Coupling Reactions: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-(3-methoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine: shares similarities with other aminopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20N6O3/c1-25-12-7-5-6-11(10-12)18-16-19-14(17)13(22(23)24)15(20-16)21-8-3-2-4-9-21/h5-7,10H,2-4,8-9H2,1H3,(H3,17,18,19,20) |
InChI Key |
XSNVXBARRNNMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11255612.png)

![N-(2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255617.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-(trifluoromethyl)benzamide](/img/structure/B11255623.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B11255633.png)
![2-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11255639.png)
![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255641.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11255649.png)


![N-(4-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255671.png)
![N-(5-chloro-2-methylphenyl)-7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255680.png)
![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255690.png)
